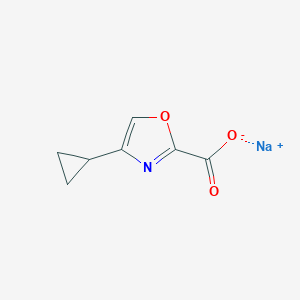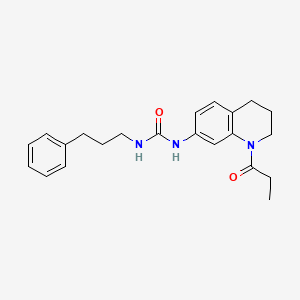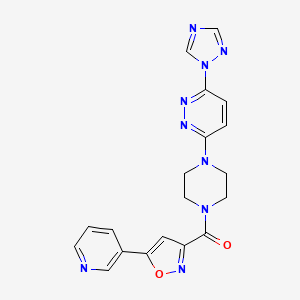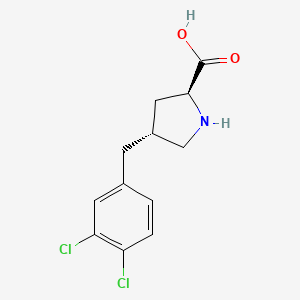
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a sodium salt formed from the carboxylic acid and contains an oxazole ring. It has a molecular weight of 175.12 .
Synthesis Analysis
Isoxazoles, including Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate, can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is C7H6NNaO3 . It has an average mass of 175.117 Da and a mono-isotopic mass of 175.024536 Da .It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Oxazoles, including EN300-6736843, serve as essential building blocks in pharmaceutical chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Specifically, oxazole derivatives have demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . EN300-6736843 could be investigated for its therapeutic potential in various diseases.
Magnetic Nanocatalysis
EN300-6736843 can play a crucial role in catalysis. Recent studies have focused on using magnetic nanocomposites as catalysts for the synthesis of oxazole derivatives. These nanocatalysts offer several advantages, including high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet. Researchers have reported efficient methods for synthesizing oxazoles using magnetic nanocatalysts, and EN300-6736843 may contribute to this field .
Herbicides and Plant Protection Agents
Beyond medicinal applications, oxazoles find use in agriculture. EN300-6736843 could potentially serve as a herbicide, insecticide, or plant protection agent. These compounds help combat diseases caused by bacteria, viruses, and fungi in crops .
Materials Science and Nanotechnology
Oxazole derivatives, including EN300-6736843, are relevant in materials science. Their unique structures and properties make them interesting candidates for designing functional materials. Researchers explore their potential in areas such as sensors, coatings, and nanocomposites .
Eco-Friendly Synthetic Strategies
Researchers continually seek eco-friendly synthetic routes for various compounds. EN300-6736843 could be part of such efforts, contributing to sustainable and efficient methods for its synthesis. By exploring metal-free or environmentally benign approaches, scientists aim to minimize the environmental impact of chemical processes .
Future Directions
Mechanism of Action
Target of Action
The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .
Biochemical Pathways
Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate’s action are currently unknown. As research progresses, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQJVYJXZAAVNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)


![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)
![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)